Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a fluoro-methoxyphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to modulate ion channels, particularly calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular activities such as muscle contraction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent with a similar mechanism of action.
Felodipine: Used in the treatment of high blood pressure and angina.
Uniqueness
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its fluoro-methoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 1-benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C21H18FNO4/c1-26-18-10-6-9-16(22)19(18)15-11-12-17(21(25)27-2)23(20(15)24)13-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3 |
InChI Key |
XDCKHEZLVLJVRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=CC=C(N(C2=O)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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